N-(2-amino-9H-purin-6-yl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-9H-purin-6-yl)valine is a compound that combines a purine base with an amino acid The purine base, 2-amino-9H-purine, is a derivative of adenine, one of the four nucleobases in the nucleic acids of DNA and RNA Valine is an essential amino acid that plays a critical role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-9H-purin-6-yl)valine typically involves the coupling of 2-amino-9H-purine with valine. One common method is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with valine as the nucleophile . This reaction is often carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity, and may include additional steps such as purification by chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-9H-purin-6-yl)valine can undergo various chemical reactions, including:
Oxidation: The amino group in the purine base can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to modify the purine ring.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(2-amino-9H-purin-6-yl)valine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is studied for its potential role in biological processes, such as enzyme interactions and nucleic acid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-amino-9H-purin-6-yl)valine involves its interaction with specific molecular targets and pathways. The purine base can interact with nucleic acids and enzymes, potentially affecting DNA and RNA synthesis and function. The valine moiety may influence the compound’s binding affinity and specificity for certain targets, contributing to its biological activity .
Comparison with Similar Compounds
N-(2-amino-9H-purin-6-yl)valine can be compared with other similar compounds, such as:
N-(5-((2-amino-9H-purin-6-yl)thio)pentanoyl)valine: This compound has a similar purine base but with a different linkage to valine, resulting in distinct chemical and biological properties.
2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl N-methyl-L-valinate: This compound has a similar purine base but with a different amino acid derivative, leading to variations in its activity and applications.
Properties
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c1-4(2)5(9(17)18)14-8-6-7(13-3-12-6)15-10(11)16-8/h3-5H,1-2H3,(H,17,18)(H4,11,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGWNLXBZUOGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.